molecular formula C23H20O2 B038711 Bmepo CAS No. 115375-36-5

Bmepo

Cat. No. B038711
M. Wt: 328.4 g/mol
InChI Key: VQSMIQXHRKWAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bmepo, also known as N-benzyl-N-methyl-2-(2,6-dimethylphenyl) ethanamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism Of Action

The exact mechanism of action of Bmepo is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and pain perception.

Biochemical And Physiological Effects

Bmepo has been shown to increase the levels of serotonin in the brain, leading to antidepressant-like effects. Additionally, Bmepo has been shown to reduce anxiety and pain perception in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of Bmepo.

Advantages And Limitations For Lab Experiments

One of the main advantages of Bmepo is its high selectivity for serotonin reuptake inhibition, which makes it a promising candidate for the treatment of depression, anxiety, and pain. Additionally, Bmepo has low toxicity and is well-tolerated in animal models. However, one of the limitations of Bmepo is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on Bmepo. One potential direction is to investigate the long-term effects of Bmepo on serotonin levels and behavior in animal models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Bmepo. Finally, there is a need for clinical trials to investigate the potential use of Bmepo in the treatment of depression, anxiety, and pain in humans.
Conclusion:
Bmepo is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its high selectivity for serotonin reuptake inhibition makes it a promising candidate for the treatment of depression, anxiety, and pain. However, further studies are needed to fully understand the biochemical and physiological effects of Bmepo.

Synthesis Methods

Bmepo can be synthesized through a multi-step process that involves the reaction of benzylamine and 2,6-dimethylacetophenone. The resulting product is then reduced using sodium borohydride to yield Bmepo. The purity and yield of Bmepo can be improved through further purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

Bmepo has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. Bmepo has been shown to exhibit antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression. Additionally, Bmepo has been shown to have anxiolytic and analgesic effects, making it a promising candidate for the treatment of anxiety and pain.

properties

CAS RN

115375-36-5

Product Name

Bmepo

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

5-methoxy-19-methylpentacyclo[12.7.0.02,7.08,13.015,19]henicosa-1(14),2(7),3,5,8,10,12,15-octaen-18-one

InChI

InChI=1S/C23H20O2/c1-23-12-11-18-16-8-7-14(25-2)13-19(16)15-5-3-4-6-17(15)22(18)20(23)9-10-21(23)24/h3-9,13H,10-12H2,1-2H3

InChI Key

VQSMIQXHRKWAIE-UHFFFAOYSA-N

SMILES

CC12CCC3=C(C1=CCC2=O)C4=CC=CC=C4C5=C3C=CC(=C5)OC

Canonical SMILES

CC12CCC3=C(C1=CCC2=O)C4=CC=CC=C4C5=C3C=CC(=C5)OC

synonyms

6,7-benzo-3-methoxyestra-1,3,5(10),8,14-pentaen-17-one
BMEPO

Origin of Product

United States

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